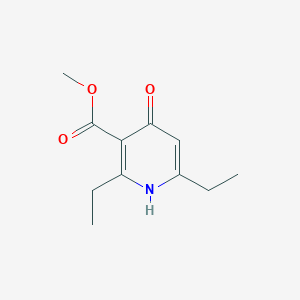
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its diethyl substitutions at the 2 and 6 positions, a methyl ester group at the 3 position, and a keto group at the 4 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester typically involves the condensation of ethyl acetoacetate with diethylamine in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the dihydropyridine ring. Subsequent esterification yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative
Reduction: Formation of dihydropyridine derivatives
Substitution: Nucleophilic substitution at the ester group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine derivatives with enhanced aromaticity
Reduction: Dihydropyridine derivatives with potential pharmacological activity
Substitution: Ester-substituted pyridine derivatives with varied functional groups
科学的研究の応用
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
作用機序
The mechanism of action of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the keto and ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
- Methyl 2,6-dimethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Ethyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Methyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-5-carboxylate
Uniqueness
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups at the 2 and 6 positions enhance its lipophilicity, while the ester group at the 3 position provides a site for further functionalization. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2,6-diethyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-7-6-9(13)10(11(14)15-3)8(5-2)12-7/h6H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
VUTBREMMKDUOKW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)C(=C(N1)CC)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













